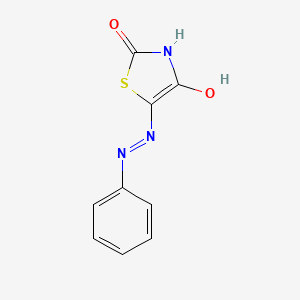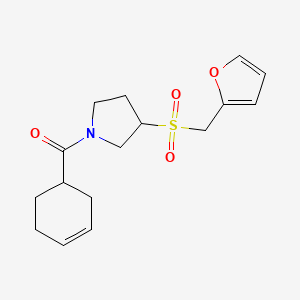
Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves 1,3-dipolar cycloadditions to sugar-derived enones or other cyclic enones, showcasing the flexibility and efficiency of this approach in generating compounds with complex structures including the target molecule. Enantiomerically pure pyrrolidines have been obtained through such cycloadditions, highlighting the importance of stereochemical control in the synthesis of complex molecules like Cyclohex-3-en-1-yl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), has been utilized to confirm the structures of complex molecules. These studies provide insights into the conformation, molecular electrostatic potential, and frontier molecular orbitals, crucial for understanding the chemical behavior of compounds like this compound (P. Huang, Z. Yang, Q. Wu, D. -. Yang, J. Chen, H. Chai, C. Zhao, 2021).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from studies on similar molecules. For example, gold- and silver-catalyzed reactions involving cyclopropyl methanols and sulfonamides lead to efficient synthesis routes to pyrrolidines, suggesting potential pathways for the synthesis and functionalization of this compound (Weidong Rao, P. Chan, 2008).
Applications De Recherche Scientifique
Novel Synthesis Methods
Researchers have developed innovative methods for synthesizing complex furan and pyrrolidine derivatives, which are essential in various chemical and pharmaceutical applications. A notable study by Damavandi, Sandaroos, and Pashirzad (2012) introduced a catalyst-free, one-pot synthesis approach for creating polysubstituted furans, demonstrating the potential for efficient and versatile chemical synthesis processes (Damavandi, Sandaroos, & Pashirzad, 2012). Additionally, the work of Singh et al. (2013) on the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, utilizing a pyrrolidine-based catalyst, highlights the importance of these compounds in asymmetric synthesis and organic chemistry (Singh et al., 2013).
Chemical Transformations and Applications
The study of cyclohexanone and its derivatives has led to advancements in chemical transformations, providing pathways to various heterocyclic structures. Carlsson, El‐Rarbary, and Lawesson (2010) demonstrated the reductive cyclization of enamines to produce furan derivatives in almost quantitative yields, showcasing the utility of these reactions in synthesizing complex organic compounds (Carlsson, El‐Rarbary, & Lawesson, 2010). Similarly, the work by Rao and Chan (2008) on the AuCl/AgOTf-catalyzed tandem amination/ring expansion of substituted cyclopropyl methanols with sulfonamides offers an efficient route to pyrrolidines, further highlighting the significance of these chemical processes in the synthesis of nitrogen-containing heterocycles (Rao & Chan, 2008).
Advanced Heterocyclic Synthesis
The exploration of novel synthetic routes for heterocyclic compounds remains a key area of research. Mao, Yuan, Li, and Wu (2017) developed a N-radical-initiated cyclization method for the sulfonylation of unactivated alkenes through the insertion of sulfur dioxide, demonstrating an innovative approach to synthesizing sulfonated 3,4-dihydro-2H-pyrroles under photoinduced conditions (Mao, Yuan, Li, & Wu, 2017). This method presents a new avenue for the construction of sulfur-containing heterocycles, which are valuable in various chemical and pharmaceutical applications.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(13-5-2-1-3-6-13)17-9-8-15(11-17)22(19,20)12-14-7-4-10-21-14/h1-2,4,7,10,13,15H,3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBVGJWDGPXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

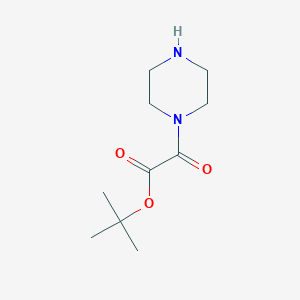
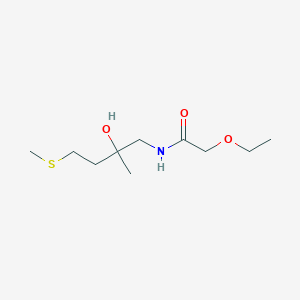

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)


![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)
![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)
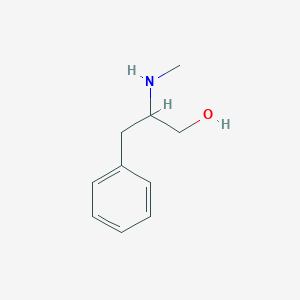

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)
